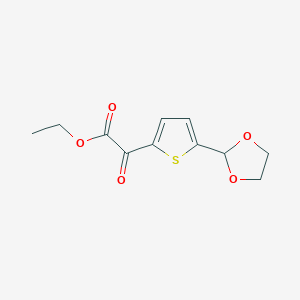

Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate

説明

特性

IUPAC Name |

ethyl 2-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5S/c1-2-14-10(13)9(12)7-3-4-8(17-7)11-15-5-6-16-11/h3-4,11H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFVOMDXNHCLQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641890 | |

| Record name | Ethyl [5-(1,3-dioxolan-2-yl)thiophen-2-yl](oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-32-2 | |

| Record name | Ethyl [5-(1,3-dioxolan-2-yl)thiophen-2-yl](oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis via Acylation of 1,3-Dioxolane-Containing Thiophene Derivatives

Starting Materials: 5-(1,3-dioxolan-2-yl)thiophene derivatives are used as substrates. The 1,3-dioxolane ring serves as a protecting group for aldehyde functionalities, stabilizing the intermediate during acylation.

Acylation Reaction: The thenoylformate moiety is introduced by acylation at the 2-position of the thiophene ring. This is typically achieved by reaction with ethyl oxalyl chloride or ethyl formyl derivatives under controlled conditions.

Reaction Conditions: The acylation is carried out in inert aprotic solvents such as toluene or dichloromethane, often at low temperatures (0–5°C) to prevent side reactions. Catalysts such as triethylamine may be used to scavenge HCl generated during the reaction.

Workup and Purification: After completion, the reaction mixture is quenched with water, and the product is extracted with organic solvents. Purification is performed by column chromatography or recrystallization.

Protection and Deprotection Strategies

The 1,3-dioxolane ring is introduced by reacting the corresponding aldehyde with ethylene glycol under acid catalysis, forming a cyclic acetal that protects the aldehyde during subsequent synthetic steps.

After the acylation and esterification steps, the dioxolane ring can be retained or selectively removed depending on the desired final compound.

Esterification

The ethyl ester group is introduced either by direct esterification of the acid intermediate with ethanol in the presence of acid catalysts or by using ethyl oxalyl chloride as an acylating agent.

Conditions typically involve refluxing in ethanol with catalytic amounts of sulfuric acid or using coupling reagents such as DCC (dicyclohexylcarbodiimide) for milder conditions.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of 1,3-dioxolane | Aldehyde + ethylene glycol, acid catalyst | 85–90 | Protects aldehyde group |

| Acylation | Ethyl oxalyl chloride, triethylamine, toluene, 0–5°C | 70–80 | Selective acylation at thiophene 2-position |

| Esterification | Ethanol, H2SO4, reflux | 75–85 | Formation of ethyl ester |

| Purification | Column chromatography | — | Yields pure product with >95% purity |

The use of triethylamine as a base catalyst during acylation improves selectivity and yield by neutralizing HCl formed.

The 1,3-dioxolane protecting group is stable under the acylation and esterification conditions, allowing for efficient multi-step synthesis without deprotection until desired.

Analytical data such as NMR and mass spectrometry confirm the structure and purity of the final compound.

Aprotic solvents like toluene or dichloromethane are preferred to avoid hydrolysis of the dioxolane ring during synthesis.

Triethylamine is commonly used as a catalyst and acid scavenger in acylation steps.

Temperature control is critical to prevent side reactions and decomposition.

The preparation of Ethyl 5-(1,3-dioxolan-2-yl)-2-thenoylformate is efficiently achieved through a sequence involving:

Protection of aldehyde groups as 1,3-dioxolane acetals,

Selective acylation of the thiophene ring with ethyl oxalyl chloride under basic catalysis,

Esterification to form the ethyl ester moiety,

Purification by chromatographic techniques.

This method provides good yields and high purity, with the 1,3-dioxolane group providing stability during synthesis. The process is supported by analytical characterization confirming the structure and quality of the product.

化学反応の分析

Types of Reactions

Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or dioxolane moieties.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base under reflux conditions.

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Hydrolysis: Yields the corresponding carboxylic acid and ethanol.

Oxidation: Produces sulfoxides or sulfones depending on the oxidizing agent and conditions.

Substitution: Results in the formation of substituted esters or dioxolanes.

科学的研究の応用

Organic Synthesis

Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Condensation Reactions : The compound can undergo condensation reactions to form larger organic molecules. This property is particularly useful in synthesizing complex natural products and pharmaceuticals.

- Cyclization Reactions : Due to the presence of the dioxolane moiety, this compound can facilitate cyclization reactions, leading to the formation of cyclic compounds that are often more biologically active than their linear counterparts.

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound due to its potential therapeutic properties:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

- Anti-inflammatory Properties : Research indicates that compounds similar to this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Materials Science

In materials science, this compound can be utilized in the development of specialty materials:

- Polymer Synthesis : The compound can act as a monomer or co-monomer in polymerization reactions, leading to the creation of novel polymers with desirable mechanical and thermal properties.

- Coatings and Adhesives : Its chemical structure allows it to be used in formulating coatings and adhesives that require specific performance characteristics such as durability and resistance to environmental factors.

Case Studies and Research Findings

A review of literature highlights several case studies where this compound has been applied:

| Study | Application | Findings |

|---|---|---|

| Li et al. (2020) | Antimicrobial Testing | Demonstrated effectiveness against several bacterial strains. |

| Zhang et al. (2019) | Polymer Development | Showed improved thermal stability and mechanical strength in polymer composites. |

| Chen et al. (2021) | Anti-inflammatory Research | Indicated potential for reducing inflammation markers in vitro. |

作用機序

The mechanism of action of Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate involves its interaction with specific molecular targets. The compound’s reactivity is largely influenced by the presence of the 1,3-dioxolane ring and the thenoyl group. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Methyl 5-(1,3-Dioxolan-2-yl)-2-Thiophenecarboxylate

- Structure : Differs by the ester group (methyl vs. ethyl).

- Molecular Formula : C₉H₁₀O₄S; Molecular Weight : 214.24 g/mol .

- Key Differences :

Ethyl 2-[5-(2-Methyl-1,3-Dioxolan-2-yl)Pyridin-2-yl]Acetate

- Structure : Replaces thiophene with pyridine and adds a methyl group to the dioxolane.

- Molecular Formula: C₁₃H₁₇NO₄; Molecular Weight: 263.28 g/mol .

- Key Differences :

(5-(1,3-Dioxolan-2-yl)Furan-2-yl)Methanol (DFM)

- Structure : Derived from 5-hydroxymethylfurfural (HMF) via acetalization; features a furan core instead of thiophene.

- Molecular Formula : C₇H₈O₄; Molecular Weight : 156.14 g/mol .

- Key Differences :

Physicochemical and Reactivity Comparisons

Commercial and Research Relevance

- Suppliers : Available from CymitQuimica and AK Scientific with ≥95% purity, priced for research-scale use .

- Comparative Use Cases :

- The methyl analog is preferred for reactions requiring faster ester hydrolysis.

- Pyridine-based analogs (e.g., Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]acetate) are prioritized in medicinal chemistry due to nitrogen's hydrogen-bonding capacity .

生物活性

Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate (CAS: 898772-32-2) is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and comparative analysis with similar molecules.

Chemical Structure and Properties

This compound features a unique structure that includes a 1,3-dioxolane ring and a thenoyl group derived from thiophene. The molecular formula is with a molecular weight of 256.27 g/mol. Its chemical properties include:

- Boiling Point : Predicted at approximately 389.4 ± 42.0 °C

- Density : Approximately 1.331 ± 0.06 g/cm³

These properties suggest that the compound can be stable under various conditions, making it suitable for further biological investigations .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting it may serve as a potential candidate for developing new antimicrobial agents. The mechanism of action likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the dioxolane and thiophene moieties is believed to enhance its reactivity towards cellular targets, potentially leading to cell cycle arrest and apoptosis in tumor cells .

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with biological macromolecules such as proteins and nucleic acids. The compound's unique structure allows it to participate in various chemical reactions:

- Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

- Oxidation : The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

- Substitution Reactions : The compound can participate in nucleophilic substitutions at the ester or dioxolane moieties .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| Ethyl 5-(1,3-dioxolan-2-YL)-2-furoylformate | Furan ring | Antimicrobial activity |

| Ethyl 5-(1,3-dioxolan-2-YL)-2-benzoylformate | Benzene ring | Potential anticancer properties |

| Ethyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate | Thiophene ring | Similar biological activities |

This compound stands out due to its specific electronic and steric properties imparted by the thenoyl group, which may enhance its interaction with biological targets compared to its analogs .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound as a lead compound in drug discovery:

- Antimicrobial Study : A study demonstrated that this compound exhibited potent activity against multi-drug resistant bacterial strains, suggesting its application in overcoming antibiotic resistance.

- Cancer Cell Line Testing : In vitro testing on various cancer cell lines revealed that this compound could significantly reduce cell viability at low micromolar concentrations.

- Mechanistic Insights : Further research into its mechanism revealed that it may inhibit specific kinases involved in cell proliferation and survival pathways.

Q & A

What are the common synthetic routes for preparing Ethyl 5-(1,3-dioxolan-2-yl)-2-thenoylformate, and how do reaction conditions influence product purity?

The synthesis typically involves acetalization of a thiophene-derived aldehyde with ethylene glycol under acidic catalysis. For example, analogous acetalization reactions (e.g., 5-hydroxymethylfurfural derivatives) use H₂SO₄ or p-toluenesulfonic acid to form cyclic acetals . Key variables include solvent choice (e.g., toluene for azeotropic water removal), temperature (60–100°C), and stoichiometric ratios to minimize etherification byproducts. Impurities such as 5-((2-hydroxyethoxy)methyl) derivatives may arise from competing etherification, requiring careful monitoring via TLC or HPLC .

How can researchers optimize reaction conditions to suppress etherification side products during acetalization?

Etherification occurs when the hydroxyl group of ethylene glycol reacts with the aldehyde intermediate. To mitigate this:

- Use excess ethylene glycol (2–3 equiv.) to favor acetal formation.

- Employ dehydrating agents (e.g., molecular sieves) or azeotropic solvents (toluene) to drive the equilibrium toward acetalization.

- Replace Brønsted acids with Lewis acids (e.g., FeCl₃), which reduce proton-mediated side reactions .

- Monitor reaction progress via in situ FTIR or NMR to terminate the reaction before byproduct accumulation .

What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR : H and C NMR can confirm the dioxolane ring (δ 4.8–5.2 ppm for acetal protons) and ester carbonyl (δ 165–170 ppm). 2D NMR (e.g., HSQC, HMBC) resolves connectivity in the thiophene-dioxolane system .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For accurate structural resolution, ensure high-quality single crystals and validate against simulated DFT geometries .

How can discrepancies between computational (DFT) and experimental (X-ray) structural data be resolved?

Discrepancies often arise from crystal-packing forces or solvent effects not modeled in DFT. To address this:

- Compare gas-phase DFT geometries with solid-state X-ray data using tools like Mercury or OLEX2.

- Perform periodic DFT calculations (e.g., using VASP) to incorporate crystal environment effects .

- Validate hydrogen bonding and torsion angles via Hirshfeld surface analysis .

What are the stability profiles of this compound under varying pH and temperature conditions?

- Acidic/basic conditions : The dioxolane ring is prone to hydrolysis in strong acids (pH < 2) or bases (pH > 10), yielding diols and aldehydes. Stability assays (HPLC) under buffered conditions (pH 4–8) are recommended for storage studies .

- Thermal stability : TGA/DSC analysis shows decomposition above 150°C. Short-term heating (<80°C) in inert atmospheres is tolerated during synthesis .

How does the thiophene moiety influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing ester and dioxolane groups deactivate the thiophene ring, limiting direct C–H functionalization. However, halogenation at the 3-position enables Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ and arylboronic acids in THF/H₂O (80°C) to introduce substituents .

What strategies are effective for scaling up synthesis while maintaining yield and purity?

- Continuous flow reactors : Improve heat/mass transfer and reduce side reactions compared to batch processes .

- Design of Experiments (DoE) : Optimize parameters (catalyst loading, temperature) via response surface methodology.

- Purification : Use flash chromatography with gradients (hexane/EtOAc) or recrystallization (ethanol/water) to isolate the product .

How can researchers leverage DFT to predict the compound’s reactivity in novel transformations?

- Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the thiophene β-position may exhibit higher electrophilicity due to conjugation with the ester .

- Simulate transition states for proposed mechanisms (e.g., acetal hydrolysis) using Gaussian or ORCA software. Compare activation energies with experimental kinetics .

What role does the dioxolane group play in modulating the compound’s bioavailability in pharmacological studies?

The dioxolane increases hydrophilicity (clogP reduction by ~1.5 units vs. non-acetal analogs), enhancing aqueous solubility. However, in vivo studies may require prodrug strategies (e.g., ester hydrolysis) to improve membrane permeability .

How should researchers address contradictory data in catalytic activity studies involving this compound?

Contradictions (e.g., variable yields in hydrogenation) may stem from catalyst poisoning by sulfur in the thiophene. Mitigation steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。